(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid is a complex organic compound characterized by its unique structure, which includes multiple fluorophenyl groups and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluorophenyl and hydroxyphenyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol. The reaction conditions may involve temperatures ranging from room temperature to elevated temperatures, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2R,5S)-5-(4-Fluorophenyl)-2-(S)-[(4-fluorophenyl)aminomethyl]-5-hydroxypentanoic acid
- (4S)-3-{(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino]{4-[(trimethylsilyl)oxy]phenyl}methyl]-5-[(trimethylsilyl)oxy]pentanoyl}-4-phenyl-1,3-oxazolidin-2-one
Uniqueness
What sets (E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C24H21F2NO3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid |
InChI |
InChI=1S/C24H21F2NO3/c25-18-8-4-16(5-9-18)2-1-3-22(24(29)30)23(17-6-14-21(28)15-7-17)27-20-12-10-19(26)11-13-20/h1-2,4-15,22-23,27-28H,3H2,(H,29,30)/b2-1+/t22-,23-/m1/s1 |
InChI Key |
KUJABBVXRKHBBR-NVAVVYFISA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C[C@H]([C@@H](C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)C(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CCC(C(C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.